N-(1-benzofuran-5-yl)-3,4-dihydro-2H-pyrrol-5-amine
Description
N-(1-benzofuran-5-yl)-3,4-dihydro-2H-pyrrol-5-amine is a compound that features a benzofuran ring fused with a pyrrolidine ring. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, due to its unique structure, has attracted attention in various fields of scientific research.
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
N-(1-benzofuran-5-yl)-3,4-dihydro-2H-pyrrol-5-amine |
InChI |
InChI=1S/C12H12N2O/c1-2-12(13-6-1)14-10-3-4-11-9(8-10)5-7-15-11/h3-5,7-8H,1-2,6H2,(H,13,14) |
InChI Key |
RWFYXWTXRYJCQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NC1)NC2=CC3=C(C=C2)OC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzofuran-5-yl)-3,4-dihydro-2H-pyrrol-5-amine typically involves the construction of the benzofuran ring followed by the formation of the pyrrolidine ring. One common method includes the use of a free radical cyclization cascade to construct the benzofuran ring . This method is advantageous due to its high yield and fewer side reactions. The pyrrolidine ring can be introduced through a series of cyclization reactions involving appropriate amine precursors.
Industrial Production Methods
Industrial production of benzofuran derivatives often employs catalytic processes to ensure high efficiency and yield. For instance, the use of palladium-catalyzed cross-coupling reactions is common in the large-scale synthesis of benzofuran compounds . These methods are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzofuran-5-yl)-3,4-dihydro-2H-pyrrol-5-amine undergoes various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzofuran ring to dihydrobenzofuran.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts acylation and alkylation reactions are commonly used with catalysts like aluminum chloride (AlCl3).
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-tumor and antibacterial agent.
Medicine: Explored for its therapeutic potential in treating viral infections and cancer.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-(1-benzofuran-5-yl)-3,4-dihydro-2H-pyrrol-5-amine exerts its effects involves interaction with various molecular targets. The benzofuran ring is known to interact with enzymes and receptors, modulating their activity. For instance, some benzofuran derivatives have been shown to inhibit the activity of certain kinases, leading to anti-tumor effects . The pyrrolidine ring can enhance the compound’s binding affinity to its targets, increasing its potency.
Comparison with Similar Compounds
Similar Compounds
5-EAPB (1-(benzofuran-5-yl)-N-ethylpropan-2-amine): Structurally related and known for its potential entactogenic effects.
Benzofuran-based pyrazoline-thiazoles: Known for their antimicrobial activities.
Uniqueness
N-(1-benzofuran-5-yl)-3,4-dihydro-2H-pyrrol-5-amine is unique due to its combined benzofuran and pyrrolidine structure, which imparts distinct biological activities and enhances its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
